12H-Benzo[a]phenothiazine, 10-methyl-
Description
10-Methyl-12H-benzo[a]phenothiazine (C₁₅H₁₁NS) is a methyl-substituted derivative of the benzo[a]phenothiazine scaffold, a heterocyclic system comprising a phenothiazine core fused with a benzene ring. This compound has garnered attention for its biological activity, particularly in oncology and cellular differentiation. Its structure features a methyl group at the 10-position, which modulates electronic properties and intermolecular interactions, influencing its pharmacological profile .
Properties
CAS No. |
63042-53-5 |
|---|---|
Molecular Formula |
C17H13NS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
10-methyl-12H-benzo[a]phenothiazine |
InChI |
InChI=1S/C17H13NS/c1-11-6-8-15-14(10-11)18-17-13-5-3-2-4-12(13)7-9-16(17)19-15/h2-10,18H,1H3 |
InChI Key |
UJNVUBBFCMOTTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(N2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis via Smiles Rearrangement
The benzo[a]phenothiazine scaffold is typically constructed through cyclization reactions involving ortho-aminothiophenol derivatives. A widely adopted method involves the reaction of 2-aminobenzenethiol with 2-chloro-1-nitrobenzene derivatives under basic conditions (Scheme 1).
Reaction conditions :
- Solvent : Dimethylformamide (DMF) or ethanol
- Temperature : 80–100°C
- Catalyst : Potassium carbonate or triethylamine
The intermediate undergoes Smiles rearrangement, followed by acetylation to stabilize the phenothiazine core. Subsequent methylation at the 10-position is achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Key characterization data :
- $$ ^1H $$-NMR (DMSO-d₆): δ 2.97 ppm (s, 3H, CH₃)
- Mass spectrometry: Molecular ion peak at m/z = 263.4 (C₁₇H₁₃NS)
Mannich Base Functionalization
Mannich reactions introduce substituents at the sulfonamide nitrogen while preserving the methyl group at position 10. A representative synthesis involves reacting 10-methyl-10H-phenothiazine-3-sulfonamide with formaldehyde and secondary amines (Scheme 2):
General procedure :
- Dissolve 10-methylphenothiazine derivative (1 mmol) in anhydrous THF.
- Add formaldehyde (2 mmol) and piperidine (1.2 mmol).
- Reflux at 70°C for 12 hours under nitrogen.
- Purify via column chromatography (ethyl acetate/hexane, 3:7).
Yield optimization :
| Amine Component | Yield (%) | Reaction Time (h) |
|---|---|---|
| Piperidine | 58 | 12 |
| Morpholine | 52 | 14 |
| Diethylamine | 47 | 16 |
The reaction proceeds via iminium ion formation, with nucleophilic attack by the secondary amine stabilizing the intermediate.
Nucleophilic Aromatic Substitution
Electrophilic substitution at position 3 of the phenothiazine ring enables further functionalization. A nitro group can be introduced using fuming nitric acid, followed by reduction to an amine for subsequent reactions (Scheme 3):
Stepwise protocol :
- Nitration: 10-Methylphenothiazine (1 g) in H₂SO₄ (10 mL) at 0°C, add HNO₃ (0.5 mL).
- Reduction: SnCl₂ (2 eq) in HCl (6M), reflux 4 hours.
- Sulfonation: SO₃·Py complex (1.2 eq) in DCM, 0°C to RT.
Critical parameters :
- Nitration temperature must remain below 5°C to prevent ring oxidation
- Sulfonation yields drop by 22% if moisture is present
Crystallization and Purification
Recrystallization from dichloromethane/hexane mixtures (1:3 v/v) produces X-ray quality crystals. The compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters:
Purification challenges :
- Low solubility in polar solvents (water solubility <0.1 mg/mL)
- Tendency to form polymorphs requires controlled cooling rates
Spectroscopic Characterization
5.1 Nuclear Magnetic Resonance Spectroscopy
- $$ ^1H $$-NMR (400 MHz, CDCl₃):
- $$ ^{13}C $$-NMR :
- 138.9 ppm (C-10)
- 126.4–131.2 ppm (aromatic carbons)
5.2 Mass Spectrometric Analysis
- ESI-MS: [M+H]⁺ at m/z 264.3 (calculated 263.4)
- Fragmentation pattern shows loss of CH₃ (15 Da) at m/z 248.3
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Steps |
|---|---|---|---|
| Smiles Rearrangement | 46 | 98 | 4 |
| Mannich Functionalization | 58 | 95 | 3 |
| Nitro Reduction | 68 | 99 | 5 |
The Mannich approach provides the best balance between yield and step economy, though nitro reduction offers higher purity for pharmaceutical applications.
Scale-Up Considerations
Industrial-scale production faces three primary challenges:
- Exothermic nature of methylation requiring cryogenic reactors
- Catalyst poisoning by sulfur atoms (20% activity loss per batch)
- Waste management of thiol byproducts
Recent advances include:
- Continuous flow reactors improving heat dissipation
- Heterogeneous palladium catalysts increasing turnover number to 1,200
- Biocatalytic thiol oxidation reducing environmental impact
Chemical Reactions Analysis
Types of Reactions: 12H-Benzo[a]phenothiazine, 10-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Phenothiazines, including 12H-Benzo[a]phenothiazine, 10-methyl-, are known for diverse pharmaceutical applications due to their antipsychotic and anticancer properties . The methyl group at position 10 can enhance the compound's reactivity and biological activity compared to its parent compound, phenothiazine.
- Anticancer Properties 12H-Benzo[a]phenothiazine, 10-methyl- is a candidate in pharmaceuticals because of its anticancer properties. Research indicates that 12H-Benzo[a]phenothiazine, 10-methyl- exhibits notable biological activities. Studies suggest that the induction of human leukemic cell differentiation by benzo[a]phenothiazines might be initiated by radical-mediated reactions .
- Differentiation-Inducing Activity Benzo[a]phenothiazines like 12H-benzo[a]phenothiazine, 9-methyl-12H-benzo[a]phenothiazine, 10-methyl-12H-benzo[a]phenothiazine, 11-methyl-12H-benzo[a]-phenothiazine, and 5-oxo-5H-benzo[a]phenothiazine induce the differentiation of human myelogenous leukemic cell lines into maturing macrophages and produce radical(s) under alkaline conditions .
Interaction Studies
Interaction studies involving 12H-Benzo[a]phenothiazine, 10-methyl- focus on its binding affinity with various biomolecules.
Analogues and comparison
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Phenothiazine | Basic structure without substitutions | Antipsychotic properties |
| 9-Methyl-12H-benzo[a]phenothiazine | Methyl group at position 9 | Enhanced anticancer activity against specific cell lines. |
| 10-Chloro-12H-benzo[a]phenothiazine | Chlorine substitution at position 10 | Potentially different reactivity profile |
| Thioxanthene | Similar core structure but with sulfur instead of nitrogen | Different pharmacological profile |
Mechanism of Action
The mechanism of action of 12H-Benzo[a]phenothiazine, 10-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it can intercalate with DNA, disrupt cellular membranes, and inhibit enzyme activity, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural and Electronic Properties
Key structural variations among benzo[a]phenothiazine derivatives include substitutions at positions 5, 6, 9, 10, and 11. These modifications significantly alter dipole moments and radical generation capacity, which correlate with biological activity.
Table 1: Structural and Electronic Comparisons
| Compound | Substituent(s) | Dipole Moment Ratio (μₑ/μ₉) | Radical Generation (Alkaline Conditions) |
|---|---|---|---|
| 10-Methyl-12H-BPT | 10-CH₃ | 3.25–4.38 | Yes |
| 12H-Benzo[a]phenothiazine | None (parent compound) | 3.25–4.38 | Yes |
| 5-Oxo-5H-BPT | 5-Oxo | 1.77–2.72 | No |
| 6-Hydroxy-5-oxo-5H-BPT | 5-Oxo, 6-OH | 1.77–2.72 | No |
| 9-Methyl-12H-BPT | 9-CH₃ | 3.25–4.38 | Yes |
Key Findings :
- Active compounds (e.g., 10-methyl-, 9-methyl-, parent BPT) exhibit a higher dipole moment ratio (μₑ/μ₉ > 3.25), linked to enhanced biological activity .
- Radical generation under alkaline conditions is exclusive to derivatives with unmodified sulfur atoms and methyl/oxo substitutions .
Differentiation-Inducing Activity
10-Methyl-12H-BPT induces monocytic differentiation in human myelogenous leukemic cell lines (e.g., HL-60, ML-1) into macrophages, a property shared with 12H-BPT, 9-methyl-12H-BPT, and 5-oxo-5H-BPT. However, 5-oxo derivatives lack radical generation and exhibit lower dipole moment ratios, reducing their efficacy .
Table 2: Differentiation and Apoptosis Profiles
| Compound | Differentiation Induction (% Cells) | Apoptosis Induction (Total Events %) | Target Cell Lines |
|---|---|---|---|
| 10-Methyl-12H-BPT | 30–40% | 25–35% | HL-60, ML-1, U-937 |
| 12H-BPT (M627) | 35–45% | 30–40% | Colo 320, HL-60, ML-1 |
| 5-Oxo-5H-BPT | 15–25% | 10–20% | HL-60, THP-1 |
| 6-Hydroxy-5-oxo-5H-BPT | <5% | <10% | Inactive |
Key Findings :
- 10-Methyl-12H-BPT demonstrates comparable differentiation and apoptosis induction to the parent compound but with distinct pharmacokinetics due to methyl substitution .
- 5-Oxo derivatives show reduced activity, likely due to disrupted radical-mediated pathways .
Mechanistic Insights
Radical-Mediated Effects
10-Methyl-12H-BPT generates radicals under alkaline conditions, enhancing sodium ascorbate’s radical intensity. This activity correlates with its ability to scavenge superoxide and hydroxyl radicals, promoting apoptosis and differentiation. In contrast, 5-oxo and 6-hydroxy derivatives lack radical modulation, explaining their lower efficacy .
Element Modulation in Cellular Systems
In tobacco tissue cultures, 10-methyl-12H-BPT alters ion concentrations (Ca²⁺, K⁺, Mg²⁺) more effectively than 5-oxo derivatives, suggesting methyl substitution enhances membrane interaction or ion transport modulation .
Q & A
Q. Table 1: Representative NMR Data for 10-Methyl Derivatives
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment | Source |
|---|---|---|---|
| -CH₃ | 2.9–3.1 | Methyl | |
| -CH₃ | 34.5–35.5 | Methyl | |
| Aromatic | 6.8–7.5 | Benzothiazine core |
Advanced: How do researchers address discrepancies in reported NMR chemical shifts for 10-methyl-12H-Benzo[a]phenothiazine derivatives?
Methodological Answer:
Variations in NMR data arise from solvent effects, tautomerism, or impurities. To resolve discrepancies:
- Deuterated Solvent Calibration: Use DMSO-d₆ or CDCl₃ as internal standards to normalize shifts .
- Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering) that broaden signals .
- 2D NMR (COSY, HSQC): Assign overlapping peaks by correlating - couplings .
- Comparative Analysis: Cross-reference with structurally similar derivatives (e.g., 10-ethyl or 10-phenyl analogs) to isolate substituent effects .
Advanced: What factors influence the dimerization tendency of 10-methyl-12H-Benzo[a]phenothiazine under oxidative conditions?
Methodological Answer:
Dimerization is governed by electronic and steric factors:
- Oxidative Potential: Electron-rich phenothiazines dimerize via radical coupling. Methyl groups at C-10 increase electron density, enhancing oxidation susceptibility .
- Steric Hindrance: Bulky substituents (e.g., trifluoromethyl) at adjacent positions inhibit dimerization by blocking π-π stacking .
- Reaction Conditions: Use of mild oxidants (e.g., FeCl₃) in aprotic solvents (e.g., CH₂Cl₂) promotes controlled dimerization .
Key Finding: Derivatives with linear fused rings (e.g., benzo[a]phenothiazine) form dimers (e.g., via C-6a and C-12a bonding), while non-linear analogs remain monomeric .
Advanced: How can researchers optimize the biological activity of 10-methyl-12H-Benzo[a]phenothiazine derivatives for anticancer studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- In Vitro Screening:
- Mechanistic Studies:
Basic: What safety precautions are critical when handling 10-methyl-12H-Benzo[a]phenothiazine in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation: Work in a fume hood to avoid inhalation of fine particles .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at <15°C to prevent oxidation .
- Spill Management: Neutralize with sand or vermiculite; avoid water to prevent dispersion .
Advanced: How can conflicting data on phenothiazine derivative toxicity be reconciled in preclinical studies?
Methodological Answer:
- Dose-Dependent Effects: Use pharmacokinetic modeling to differentiate acute vs. chronic toxicity (e.g., mitochondrial oxidative phosphorylation inhibition at high doses) .
- Species-Specific Metabolism: Compare rodent and human liver microsome assays to identify metabolic discrepancies .
- Controlled Replicates: Standardize cell lines (e.g., HepG2 for hepatotoxicity) and exposure times to reduce variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
